molecular formula C8H8ClN3O B1449615 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1312949-23-7

3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B1449615
M. Wt: 197.62 g/mol
InChI Key: UHBJOGIIZPFFHO-UHFFFAOYSA-N
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Description

“3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one” is a chemical compound with the molecular formula C8H8ClN3O . It is a versatile compound used in diverse scientific research, including medicinal chemistry, organic synthesis, and material science.


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one”, has been reported in scientific literature . The synthesis process involves scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one” is characterized by its molecular formula C8H8ClN3O . Further details about its molecular structure can be obtained from NMR spectroscopy .

Scientific Research Applications

Chemistry and Synthesis

3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. These compounds are valuable in synthesizing a wide range of pyrazolo[3,4-b]pyridine derivatives, which are integral in developing new heterocyclic systems. For instance, Quiroga et al. (1999) demonstrated the preparation of various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones, highlighting the versatility of these compounds in synthetic chemistry (Quiroga et al., 1999). Abdelhamid and Alkhodshi (2005) also contributed to this area by synthesizing various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines, using hydrazonoyl halides (Abdelhamid & Alkhodshi, 2005).

Biomedical Applications

In biomedical research, pyrazolo[3,4-b]pyridines, a category that includes 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one, have been studied for their potential applications. Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, indicating their relevance in developing new therapeutic agents (Donaire-Arias et al., 2022).

Structural and Molecular Studies

Research has also focused on the structural and molecular characteristics of pyrazolo[3,4-b]pyridine derivatives. Studies like those conducted by Kakehi et al. (1995) and Akhramez et al. (2016) provide detailed insights into the molecular structure and crystalline forms of these compounds, which are crucial for understanding their chemical behavior and potential applications (Kakehi et al., 1995), (Akhramez et al., 2016).

Future Directions

The future directions for “3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one” could involve further exploration of its potential as a TRK inhibitor . Its multifunctionality allows for exploration in medicinal chemistry, organic synthesis, and material science, making it an invaluable tool in advancing scientific knowledge and innovation.

properties

IUPAC Name

3-chloro-1,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-3-5(13)10-8-6(4)7(9)11-12(8)2/h3H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBJOGIIZPFFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169078
Record name 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one

CAS RN

1312949-23-7
Record name 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312949-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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